molecular formula C10H8N2O2 B1328908 2-Methyl-8-nitroquinoline CAS No. 881-07-2

2-Methyl-8-nitroquinoline

Cat. No. B1328908
CAS RN: 881-07-2
M. Wt: 188.18 g/mol
InChI Key: UHPGVDHXHDPYQP-UHFFFAOYSA-N
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Description

2-Methyl-8-nitroquinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a nitro group at the 8th position and a methyl group at the 2nd position on the quinoline ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related nitroquinoline compounds has been explored in several studies. For instance, the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds was achieved by reacting methyl isocyanoacetate with nitrophthalic anhydrides, followed by esterification and hydrolysis steps . Another study reported the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline through cyclization, nitration, and chlorination of 4-methoxyaniline, which is a process suitable for large-scale production with a high yield of 85% . Additionally, an optimized synthesis of 8-nitroquinoline-2-carboxylic acid was described, starting from 2-methylquinoline and involving nitration, bromination, and hydrolysis, resulting in almost quantitative yield .

Molecular Structure Analysis

The molecular structure of nitroquinoline derivatives can be complex, with the potential for various isomeric forms. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids were determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds . Although not directly related to 2-methyl-8-nitroquinoline, these studies provide insight into the structural aspects of substituted quinolines.

Chemical Reactions Analysis

Chemical reactions involving nitroquinoline derivatives can lead to a wide range of products. The reaction of 2-methylquinoline with nitration agents can produce isomeric nitroquinolines, which can then undergo further transformations such as oxidation or bromination . Additionally, the conversion of nitroquinolines into other heterocyclic compounds, such as pyrroloquinolines, has been demonstrated, indicating the versatility of nitroquinoline derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-8-nitroquinoline and its derivatives are influenced by the presence of functional groups and their positions on the quinoline ring. The nitro group is an electron-withdrawing group that can affect the reactivity of the compound, while the methyl group is an electron-donating group that can influence the compound's steric properties. The synthesis methods described in the literature suggest that these compounds can be obtained in high yields under mild reaction conditions, which is beneficial for practical applications . The crystal structure analysis indicates that intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state arrangement of these molecules .

Scientific Research Applications

2-Methyl-8-nitroquinoline is a chemical compound with the CAS number 881-07-2 . It is typically a cream or yellow to orange powder . This compound is often used in research settings .

Quinoline, the core structure of 2-Methyl-8-nitroquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline is an essential segment of both natural and synthetic compounds .

  • Pharmaceutical Research

    • Quinoline, the core structure of 2-Methyl-8-nitroquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is an essential segment of both natural and synthetic compounds .
  • Dye Production

    • 2-Methyl-8-aminoquinoline, which can be derived from 2-Methyl-8-nitroquinoline, is mainly used in dye production .
  • Organic Synthesis

    • 2-Methyl-8-nitroquinoline is an important intermediate in organic synthesis . It can be used to prepare other compounds, such as furazano [3,4-h] quinoline .
  • Molecular Simulation

    • 2-Methyl-8-nitroquinoline can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for impressive simulation visualizations .
  • Chemical Research

    • 2-Methyl-8-nitroquinoline is often used in chemical research settings . It’s typically a cream or yellow to orange powder .
  • Simulation Visualizations

    • 2-Methyl-8-nitroquinoline can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for impressive simulation visualizations .

Safety And Hazards

2-Methyl-8-nitroquinoline is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Quinoline and its derivatives, including 2-Methyl-8-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on further exploring the synthesis protocols and biological activities of these compounds .

properties

IUPAC Name

2-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O2/c1-7-5-6-8-3-2-4-9(12(13)14)10(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGVDHXHDPYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236815
Record name Quinaldine, 8-nitro-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-nitroquinoline

CAS RN

881-07-2
Record name 2-Methyl-8-nitroquinoline
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Record name 2-Methyl-8-nitroquinoline
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Record name QUINALDINE, 8-NITRO-
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Record name Quinaldine, 8-nitro-
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Record name 2-methyl-8-nitroquinoline
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Record name 2-METHYL-8-NITROQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
SY Gadomsky, IK Yakuschenko - Russian Chemical Bulletin, 2016 - Springer
… : 1) nitration of 2 methylquinoline with subsequent separation of a mixture of isomeric 8 nitro and 5 nitro 2 methylquinolines; 2) oxidation of the methyl group in 2 methyl 8 nitroquinoline (…
Number of citations: 2 link.springer.com
A Saral, P Sudha, S Muthu, A Irfan - Journal of Molecular Structure, 2022 - Elsevier
… 2-Methyl-8-nitroquinoline (2M8NQ) is optimized using density functional theory with B3LYP/6-311++G(d,p) basis set. The vibrational (FT-IR, FT-Raman) frequencies with potential …
Number of citations: 15 www.sciencedirect.com
M Arivazhagan, V Krishnakumar - 2005 - nopr.niscpr.res.in
… The 22 atoms in 2-methyl-8nitroquinoline gives rise to 60 … In 2-methyl-8-nitroquinoline, the values of the force constants fr … eighth position of the 2-methyl8-nitroquinoline. The remaining …
Number of citations: 21 nopr.niscpr.res.in
FI Carroll, BD Berrang, CP Linn - Journal of Medicinal Chemistry, 1980 - ACS Publications
… Condensation of 1 with the 2-chloropropyl ethyl ketone (9)4 under Skraup conditions gave 4-ethyl6-methoxy-2-methyl-8-nitroquinoline (10). Stannous chloride reduction of 10 yielded …
Number of citations: 21 pubs.acs.org
EW Ainscough, RA Plowman - Australian Journal of Chemistry, 1970 - CSIRO Publishing
… In reducing 2-methyl-8-nitroquinoline with stannous chloride Gerdeisen3 obtained a 90% yield, while Madeja4 obtained 89% yield using iron powder and acetic acid at 60-70". 8-Nitro-2…
Number of citations: 1 www.publish.csiro.au
TK Liao, WH Nyberg, CC Cheng - Journal of Heterocyclic …, 1976 - Wiley Online Library
… The corresponding 2-methyl homolog was prepared in a similar manner from 6-mcthoxy2-methyl-8-nitroquinoline, which in turn, was obtained by a Skraup synthesis from 2-nitro- …
Number of citations: 31 onlinelibrary.wiley.com
WA Denny, GJ Atwell, PB Roberts… - Journal of medicinal …, 1992 - ACS Publications
A series of isomeric 4-[[3-(dimethyIamino) propyl] amino] nitroquinolines has been synthesized and evaluated as hypoxia-selective cytotoxins and as radiosensitizers of hypoxic cells. …
Number of citations: 63 pubs.acs.org
L Paloque, P Verhaeghe, M Casanova… - European journal of …, 2012 - Elsevier
A series of nitrated 2-substituted-quinolines was synthesized and evaluated in vitro toward Leishmania donovani promastigotes. In parallel, the in vitro cytotoxicity of these molecules …
Number of citations: 77 www.sciencedirect.com
MC Kimber, JP Geue, SF Lincoln… - Australian journal of …, 2003 - CSIRO Publishing
… 2-Chloroquinoline (13) (1.00 g, 6.1 mmol) was nitrated using the same conditions as for the formation of 4-chloro-2-methyl-8-nitroquinoline (9). This yielded the required nitroquinoline …
Number of citations: 14 www.publish.csiro.au
Y Mikata, M Kaneda, M Tanaka… - European Journal of …, 2020 - Wiley Online Library
… Starting from 4-methoxy-2-nitroaniline, the five-step synthesis via 6-methoxy-2-methyl-8-nitroquinoline27, 28 afforded TQquin2 in 10 % yield. In spite of the well-known structure of quin2…

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